2,4-Dichloro-6-propylpyrimidine

Vue d'ensemble

Description

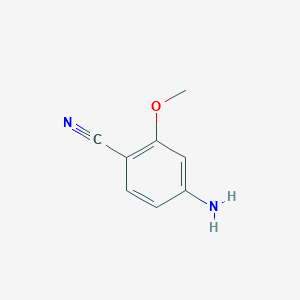

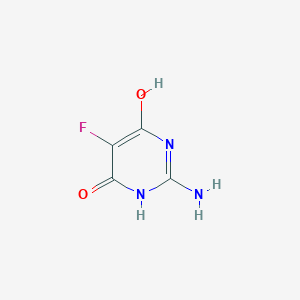

2,4-Dichloro-6-propylpyrimidine is a chemical compound that falls under the pyrimidine family of organic compounds . It has a molecular weight of 191.06 .

Synthesis Analysis

The synthesis of pyrimidine derivatives like 2,4-Dichloro-6-propylpyrimidine has been achieved using organolithium reagents . The reaction of enaminonitrile with CS in the presence of sodium methoxide gives pyrimidinethione derivatives .Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-6-propylpyrimidine is C7H8Cl2N2 . Its InChI code is 1S/C7H8Cl2N2/c1-2-3-5-4-6(8)11-7(9)10-5/h4H,2-3H2,1H3 .Chemical Reactions Analysis

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions affords disubstituted pyrimidines .Physical And Chemical Properties Analysis

2,4-Dichloro-6-propylpyrimidine is a liquid at room temperature .Applications De Recherche Scientifique

Thermochemical Properties

- Thermochemical Study : The thermochemical properties of dichloromethylpyrimidine isomers, closely related to 2,4-Dichloro-6-propylpyrimidine, have been extensively studied. These include standard molar enthalpies of formation in both condensed and gas phases, and enthalpies of vaporization or sublimation. These studies are crucial for understanding the compound's stability and reactivity (Szterner et al., 2016).

Crystal Structure Analysis

- Crystal Structure of Related Compounds : Research on the crystal structure of fenclorim, a compound structurally similar to 2,4-Dichloro-6-propylpyrimidine, reveals insights into hydrogen bonding, intermolecular interactions, and the overall stability of the compound's molecular structure (Kwon et al., 2015).

Synthesis and Medicinal Chemistry

- Synthesis of Fluoropyrimidines : A concise and efficient protocol for synthesizing 2,6-disubstituted 4-fluoropyrimidines from α-CF3 aryl ketones has been developed. This method offers a practical approach to compounds that are significant in medicinal chemistry (Liu et al., 2019).

- **Microwave-Assisted Synthesis**: A novel, quick, and easy method for synthesizing 4,6-disubstituted 2-methylthiopyrimidines, closely related to 2,4-Dichloro-6-propylpyrimidine, has been reported. This method significantly reduces reaction time and complexity (Thomann et al., 2015).

Antibacterial Applications

- Antibacterial Evaluation : A new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, which are synthesized from 2,4-dichloro-6-methylpyrimidine, shows potential as antibacterial agents. Some derivatives have demonstrated valuable antibacterial activity, indicating their potential in pharmaceutical applications (Etemadi et al., 2016).

Catalysis and Reaction Optimization

- Electrochemistry in Cross-Coupling Reactions : The synthesis of 4-aryl- or 4-heteroaryl-6-pyrrolylpyrimidines, which involves 2,4-Dichloro-6-propylpyrimidine, benefits from electroreductive nickel-catalysed cross-coupling reactions. This method addresses issues like catalyst poisoning common in metal-catalyzed reactions involving nitrogenated compounds [(Sengmany et al., 2016)](https://consensus.app/papers/effects-electrochemistry-cross‐coupling-reactions-sengmany/42de3c7526cf51d594893c4a7d22f434/?utm_source=chatgpt).

Molecular Docking and Biological Activity

- Molecular Docking Studies : Research on compounds such as substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives, related to 2,4-Dichloro-6-propylpyrimidine, includes molecular docking studies to evaluate their antimicrobial and anti-diabetic activities. These studies are crucial for identifying potential therapeutic applications of these compounds (Ramya et al., 2017).

Green Chemistry Approaches

- Microwave Assisted Synthetic Scheme : A green chemistry approach utilizing microwave-assisted synthesis for creating Schiff base congeners of pyrimidine nuclei demonstrates a more eco-friendly and efficient methodology, highlighting the potential for sustainable practices in chemical synthesis (Karati et al., 2022).

Mécanisme D'action

Target of Action

2,4-Dichloro-6-propylpyrimidine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects . The primary targets of pyrimidines are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The mode of action of pyrimidines, including 2,4-Dichloro-6-propylpyrimidine, involves inhibitory responses against the expression and activities of these inflammatory mediators . This results in potent anti-inflammatory effects .

Biochemical Pathways

The key mechanism of action of pyrimidines involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins . The beneficial effects of pyrimidines are credited to the deficiency of these eicosanoids .

Result of Action

The molecular and cellular effects of 2,4-Dichloro-6-propylpyrimidine’s action are primarily its anti-inflammatory effects. By inhibiting key inflammatory mediators, it can potentially reduce inflammation and associated symptoms .

Safety and Hazards

Orientations Futures

While specific future directions for 2,4-Dichloro-6-propylpyrimidine were not found in the search results, there is ongoing research in the field of pyrimidine derivatives due to their various chemical and biological applications . This suggests that there could be potential for further exploration and development of compounds like 2,4-Dichloro-6-propylpyrimidine in the future.

Propriétés

IUPAC Name |

2,4-dichloro-6-propylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-2-3-5-4-6(8)11-7(9)10-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJXLDZCRUCDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289015 | |

| Record name | 2,4-dichloro-6-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-propylpyrimidine | |

CAS RN |

89938-07-8 | |

| Record name | 89938-07-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.